3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile
Description
3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile (CAS 91054-94-3) is a nitrile-functionalized compound featuring a central 2-hydroxypropane-1,3-diyl ether bridge. Its structure includes two propiononitrile moieties linked via ether bonds to a glycerol-like backbone with a hydroxyl group. This compound is utilized in pharmaceutical reference standards, particularly in the quality control of cromolyn-related substances .
Properties
IUPAC Name |
3-[3-(2-cyanoethoxy)-2-hydroxypropoxy]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c10-3-1-5-13-7-9(12)8-14-6-2-4-11/h9,12H,1-2,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUBTZMZSVZFQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(COCCC#N)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919991 | |
| Record name | 3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91054-94-3 | |
| Record name | 3,3′-[(2-Hydroxy-1,3-propanediyl)bis(oxy)]bis[propanenitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91054-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-((2-Hydroxypropane-1,3-diyl)bis(oxy))bispropiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091054943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]dipropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50919991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.084.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile typically involves the esterification of 2-hydroxypropanone with acetic anhydride, followed by the reaction with propiononitrile under acidic conditions. The reaction is catalyzed by sulfuric acid, and the product is purified through distillation and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pressure, and reaction time to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3,3’-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The pathways involved include metabolic and signaling pathways that are crucial for cellular processes .
Comparison with Similar Compounds
Structural Analog: 3,3'-[Butane-1,4-diylbis(oxy)]bispropiononitrile (CAS 18664-94-3)
Key Differences :
- Central Bridge: Replaces the 2-hydroxypropane-1,3-diyl group with a non-hydroxylated butane-1,4-diyl chain.
- Molecular Formula : C₁₀H₁₆N₂O₂ (MW 196.25) vs. C₉H₁₄N₂O₃ (MW 198.22) for the target compound.
- Applications : Used in synthesizing 4,9-diaza-1,12-dodecanediamine, a diamine derivative . The absence of a hydroxyl group reduces polarity, making it more lipophilic compared to the target compound.
Functional Group Variant: 3,3'-(Ethylenediimino)bispropiononitrile (CAS 1555-58-4)
Key Differences :
- Central Bridge: Ethylenediimino (–NH–CH₂–CH₂–NH–) instead of ether linkages.
- Reactivity : The amine groups enable coordination with metal ions (e.g., Cu²⁺, Ni²⁺) in dinuclear complexes, as seen in related Schiff base ligands . In contrast, the target compound’s ether and hydroxyl groups may favor hydrogen bonding or weaker metal interactions.
- Molecular Formula : C₈H₁₂N₄ (MW 164.21), smaller and more nitrogen-rich than the target compound.
Pharmaceutical Impurity Analog: Diethyl 5,5′-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate)
Key Differences :
Branched-Chain Analog: 3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]bispropylamine (CAS 63145-11-9)
Key Differences :
- Central Bridge : Branched 3-methylpentane-1,5-diyl chain vs. linear hydroxypropane backbone.
- Functionality : Terminal amine groups instead of nitriles, enabling different reactivity (e.g., crosslinking or polymer synthesis) .
Comparative Data Table
Key Research Findings
- Coordination Chemistry: The hydroxyl and ether groups in the target compound enable weak interactions with Cu(II) and Ni(II) ions, though less robust than Schiff base ligands with ethylenediimino bridges .
- Thermal Behavior : Nitrile-containing compounds generally decompose to release gases like NH₃ and CO, with final residues including metal oxides (e.g., CuO) in coordination complexes .
- Pharmaceutical Relevance : The target compound’s structural analogs are critical in quality control, with impurities like USP Cromolyn Related Compound B requiring precise characterization .
Biological Activity
3,3'-[(2-Hydroxypropane-1,3-diyl)bis(oxy)]bispropiononitrile is a compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula : C17H28O12
- Molecular Weight : 424.40 g/mol
- CAS Number : 35638-19-8
Research indicates that this compound may interact with various biological targets, including cannabinoid receptors and fatty acid amide hydrolase (FAAH). The dual role as a CB1 agonist and FAAH inhibitor suggests potential applications in cancer treatment by modulating endocannabinoid signaling pathways.
Anticancer Properties
A significant study highlighted the compound's effectiveness against ovarian cancer cell lines. Specifically, it inhibited the PA1 ovarian cancer cell line at a concentration of 1.7 μM. The mechanism involves:
- CB1 Receptor Activation : The compound's structure allows it to bind effectively to CB1 receptors, which are implicated in cancer cell proliferation.
- FAAH Inhibition : By inhibiting FAAH, the compound increases the levels of endocannabinoids that can suppress tumor growth.
Case Studies
Several case studies have documented the biological effects of similar compounds with analogous structures:
| Study | Compound | Cell Line | IC50 (μM) | Findings |
|---|---|---|---|---|
| C2 | PA1 | 1.7 | Significant inhibition of cell proliferation | |
| C3 | CHO | >100 | No cytotoxicity observed at high concentrations |
Research Findings
- Molecular Docking Studies : Computational analyses reveal that the compound exhibits favorable docking scores with CB1 and FAAH targets, indicating a strong affinity for these receptors. The energy gap between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) was found to be small, suggesting good bioactivity potential.
- In Vitro Studies : Further investigations using various in vitro assays demonstrated that this compound not only inhibits cancer cell lines but also shows selectivity towards malignant cells over non-cancerous cells.
- Safety Profile : Preliminary toxicity studies indicate that even at elevated concentrations, the compound does not exhibit significant toxicity towards normal cells, making it a promising candidate for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
